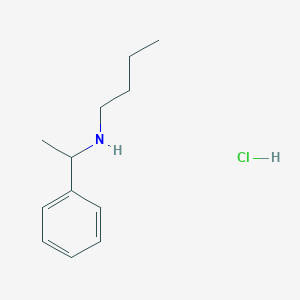

Butyl(1-phenylethyl)amine hydrochloride

Overview

Description

Butyl(1-phenylethyl)amine hydrochloride is a compound that is derived from butylamine and 1-phenylethylamine . Butylamine is a colorless liquid and one of the four isomeric amines of butane . 1-Phenylethylamine is a colorless liquid often used in chiral resolutions . The empirical formula of Butyl(1-phenylethyl)amine hydrochloride is C10H16ClN .

Synthesis Analysis

The synthesis of Butyl(1-phenylethyl)amine hydrochloride can be achieved through various methods. One approach involves the use of enantiomeric 1-Phenylethylamine (α-PEA) as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . Another method involves the optimized synthesis of Fentanyl and related analogs .Molecular Structure Analysis

The molecular structure of Butyl(1-phenylethyl)amine hydrochloride can be analyzed based on its constituent parts. Butylamine has the formula CH3(CH2)3NH2 . 1-Phenylethylamine has the formula C6H5CH(NH2)CH3 . The hydrogens attached to an amine show up 0.5-5.0 ppm .Chemical Reactions Analysis

Amines, including Butyl(1-phenylethyl)amine hydrochloride, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines can also react with acids to form salts soluble in water . They can undergo Hofmann elimination to give an alkene .Physical And Chemical Properties Analysis

The main chemical property of amines, including Butyl(1-phenylethyl)amine hydrochloride, is their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines can also react with acids to form salts soluble in water .Scientific Research Applications

Synthesis of N-substituted Ureas

Butyl(1-phenylethyl)amine hydrochloride can be used in the synthesis of N-substituted ureas . This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . The resulting N-substituted ureas are synthesized in good to excellent yields with high chemical purity .

Industrial Manufacturing

This compound is used in industrial manufacturing processes .

Building Blocks for Other Chemicals

Butyl(1-phenylethyl)amine hydrochloride serves as a building block for various other important chemicals . These chemicals have high commercial interest and are used in large quantities .

Agrochemical Applications

N-substituted urea derivatives, which can be synthesized using Butyl(1-phenylethyl)amine hydrochloride, have direct applications as agrochemicals . They are used extensively in the agrochemical industry .

Pharmaceutical Applications

N-substituted urea derivatives also have pharmaceutical applications . They are used as pharmaceutical agents and are an important subclass of urea derivatives .

Research and Development

Butyl(1-phenylethyl)amine hydrochloride is used in research and development . It is supplied in most volumes including bulk quantities and can be produced to customer specifications .

Safety and Hazards

Future Directions

New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) have been reviewed . These developments could potentially influence the future directions of research and application of Butyl(1-phenylethyl)amine hydrochloride. Another future direction could be the exploration of amine hydrochloride salts as bifunctional reagents for radical reactions .

Mechanism of Action

Target of Action

Butyl(1-phenylethyl)amine hydrochloride is a derivative of phenethylamine . The primary targets of phenethylamine are Primary amine oxidase and Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the metabolism of various biological compounds.

Mode of Action

The compound interacts with its targets through a process similar to other phenethylamines. It is believed to bind to the active sites of these enzymes, potentially inhibiting their function . .

Biochemical Pathways

Given its similarity to phenethylamine, it may influence the metabolic pathways involving phenethylamine and its targets .

Pharmacokinetics

Phenethylamine, a related compound, is known to have a rapid absorption and distribution profile, with metabolism primarily occurring in the liver

Result of Action

Given its structural similarity to phenethylamine, it may have similar effects, such as influencing neurotransmitter levels or metabolic processes . .

properties

IUPAC Name |

N-(1-phenylethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-4-10-13-11(2)12-8-6-5-7-9-12;/h5-9,11,13H,3-4,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOINRBYNVKGJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine](/img/structure/B3280340.png)

![1-Cyclopropyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280405.png)

![2-Azabicyclo[2.1.0]pentane](/img/structure/B3280412.png)